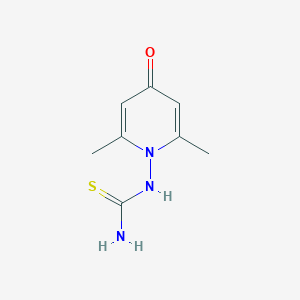

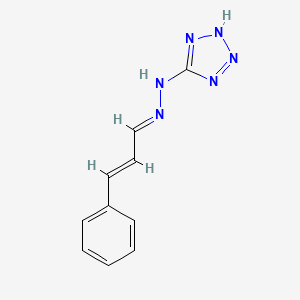

N-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)thiourea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

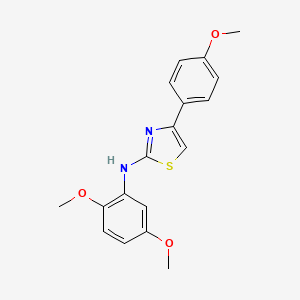

Thioureas are a class of compounds that have garnered attention due to their versatile chemical properties and applications in various fields of chemistry. N-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)thiourea belongs to this class, featuring both a thiourea moiety and a pyridinyl group, which contribute to its unique chemical and physical properties.

Synthesis Analysis

The synthesis of thiourea derivatives typically involves the reaction of amines with thiocyanates or isothiocyanates. For compounds similar to N-(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)thiourea, reactions might include the use of 2-amino-4,6-dimethoxyl pyrimidine with potassium thiocyanate and an appropriate chloroformate in solvents like ethyl acetate, followed by recrystallization to achieve the desired purity and crystal structure (Ji, 2006).

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by X-ray diffraction analysis. These analyses reveal the spatial arrangement of atoms within the molecule, including bond lengths, angles, and the overall geometry of the compound. For instance, crystallographic studies have shown that thiourea derivatives can exhibit diverse supramolecular architectures due to hydrogen bonding and π-π stacking interactions (Guohua, 2011).

Chemical Reactions and Properties

Thiourea derivatives participate in a variety of chemical reactions, including cyclization, substitution, and addition reactions. These reactions are often governed by the nucleophilic character of the thiourea nitrogen atoms and the electrophilic properties of other functional groups present in the molecule. For example, oxidative cyclization of ligands containing thiourea groups can lead to the formation of complex structures with metals, as demonstrated in the synthesis of copper(II) complexes (Tadjarodi et al., 2007).

Physical Properties Analysis

The physical properties of thiourea derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by their molecular structure. The presence of hydrogen bonding and other non-covalent interactions can affect these properties. The crystalline structure of these compounds often reveals intricate patterns of intermolecular interactions, contributing to their stability and reactivity (Koch et al., 2001).

Chemical Properties Analysis

Chemically, thiourea derivatives are known for their ability to act as ligands, forming stable complexes with various metal ions. These complexes are studied for their potential applications in catalysis, material science, and medicinal chemistry. The chemical reactivity of these compounds is also a subject of interest in the synthesis of novel organic molecules with potential biological activity (Saeed et al., 2011).

Applications De Recherche Scientifique

Environmental and Biological Sensing

Thioureas and their derivatives have found substantial use as sensitive and selective chemosensors for environmental and biological analytes. These compounds, characterized by their ability to establish inter- and intramolecular hydrogen bonding, serve as effective sensors for various ions and molecules in biological, environmental, and agricultural samples. The sensitivity and selectivity of thiourea-based chemosensors make them invaluable in detecting pollutants and other significant substances, with potential applications in designing new sensors for future environmental and biological monitoring (Al-Saidi & Khan, 2022).

Coordination Chemistry and Medicinal Applications

The coordination chemistry of thiourea derivatives with metals such as copper (Cu), silver (Ag), and gold (Au) showcases their versatility in biological and medicinal applications. Thiourea derivatives' ability to form complexes with these metals enhances their activity in pharmaceutical chemistry. These complexes are investigated for their potential as medicinal agents, highlighting thiourea derivatives' role in developing therapeutic agents and chemosensors for detecting environmental and biological ions and cations (Khan et al., 2020).

Radioprotection in Agriculture

Research into the radioprotective effects of novel thiourea compounds on agricultural development has provided insights into their potential benefits. Specifically, studies on pea (Pisum sativum L.) development under gamma-ray exposure have revealed that certain thiourea derivatives can significantly mitigate radiation-induced damage, enhancing plant growth and mutation rates beneficial for agricultural improvements (Mehandjiev et al., 2002).

Gold Extraction in Mining

In the field of extractive metallurgy, thiourea serves as an alternative to cyanide for gold leaching from various mineral resources. The use of thiourea in gold extraction, characterized by its ability to form complexes with gold, offers a less toxic and potentially more environmentally friendly method than traditional cyanide leaching. Recent advancements have focused on optimizing thiourea-based leaching processes, emphasizing the need for effective oxidants and addressing challenges such as thiourea decomposition and the influence of other minerals (Li & Miller, 2006).

Propriétés

IUPAC Name |

(2,6-dimethyl-4-oxopyridin-1-yl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3OS/c1-5-3-7(12)4-6(2)11(5)10-8(9)13/h3-4H,1-2H3,(H3,9,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGGRHBLEBYFEBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(N1NC(=S)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-dimethyl-4-oxopyridin-1(4H)-yl)thiourea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-amino-1H-tetrazol-1-yl)-N'-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}acetohydrazide](/img/structure/B5559619.png)

![4-(3,5-dimethylphenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5559630.png)

![4-{4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}-1,4-oxazepan-6-ol](/img/structure/B5559644.png)

![ethyl 4-amino-2-({2-[methyl(phenyl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5559659.png)

![(1S*,5R*)-6-(5-methoxy-2-furoyl)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5559667.png)

![5-butyl-4-ethyl-2-{2-[2-(3-methyl-5-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5559678.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5559691.png)

![N-{rel-(3R,4S)-4-isopropyl-1-[2-(methylsulfonyl)ethyl]-3-pyrrolidinyl}-2-methoxyacetamide hydrochloride](/img/structure/B5559706.png)

![2-[4-(1,3-benzodioxol-5-yl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B5559712.png)

![4-(2-methoxyphenoxy)-1-[(2-methylpyrimidin-5-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5559724.png)